1-[(6-BROMO-2-NAPHTHYL)OXY]-3-(1H-IMIDAZOL-1-YL)-2-PROPANOL
Overview
Description
1-[(6-BROMO-2-NAPHTHYL)OXY]-3-(1H-IMIDAZOL-1-YL)-2-PROPANOL is a compound that features a unique combination of a brominated naphthalene ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-BROMO-2-NAPHTHYL)OXY]-3-(1H-IMIDAZOL-1-YL)-2-PROPANOL typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-2-naphthol.
Formation of the Ether Linkage: 6-bromo-2-naphthol is then reacted with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate to form 1-[(6-bromo-2-naphthyl)oxy]propan-2-ol.
Imidazole Substitution: Finally, the intermediate is reacted with imidazole in the presence of a suitable base like sodium hydride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(6-BROMO-2-NAPHTHYL)OXY]-3-(1H-IMIDAZOL-1-YL)-2-PROPANOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux.
Substitution: Nucleophile (e.g., amine), base (e.g., triethylamine), solvent (e.g., ethanol), elevated temperature.
Major Products
Oxidation: 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-one.
Reduction: 1-[(2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol.
Substitution: 1-[(6-substituted-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol.
Scientific Research Applications
1-[(6-BROMO-2-NAPHTHYL)OXY]-3-(1H-IMIDAZOL-1-YL)-2-PROPANOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(6-BROMO-2-NAPHTHYL)OXY]-3-(1H-IMIDAZOL-1-YL)-2-PROPANOL is primarily attributed to its ability to interact with biological targets through the imidazole ring. The imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the brominated naphthalene ring can participate in hydrophobic interactions with biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-[(2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-[(6-chloro-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-pyrazol-1-yl)propan-2-ol: Features a pyrazole ring instead of imidazole, which may alter its biological activity.
Uniqueness
1-[(6-BROMO-2-NAPHTHYL)OXY]-3-(1H-IMIDAZOL-1-YL)-2-PROPANOL is unique due to the presence of both a brominated naphthalene ring and an imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-imidazol-1-ylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-14-3-1-13-8-16(4-2-12(13)7-14)21-10-15(20)9-19-6-5-18-11-19/h1-8,11,15,20H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJFAAGBOQEMPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC(CN3C=CN=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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